N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXMKAWAQHJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structure incorporates a pyrazolo[1,5-d][1,2,4]triazine moiety, which has been associated with various biological activities including anticancer properties.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1020968-60-8 |
The presence of a fluorine atom and a methyl group on the phenyl ring enhances its biological activity by influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives of pyrazolo[1,5-d][1,2,4]triazine have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis through the activation of caspases (caspase 3/7 and caspase 9), promoting cell death in cancerous cells while sparing normal cells. It also modulates pathways involving NF-κB and p53, which are crucial for cell survival and apoptosis regulation .
- In Vitro Studies : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with similar structures showed stronger cytotoxic activity than traditional chemotherapeutics like cisplatin. They were found to increase the expression of pro-apoptotic factors such as Bax and ROS (reactive oxygen species), while decreasing anti-apoptotic signals .
- Selectivity : The selectivity of these compounds for cancer cells over normal cells indicates their potential as targeted therapies with reduced side effects .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-d][1,2,4]triazine derivatives have been studied for additional pharmacological activities:
- Antimicrobial Activity : These compounds exhibit antibacterial and antifungal properties. They have been effective against various pathogens in vitro .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models .
Case Studies
Several studies highlight the efficacy of pyrazolo[1,5-d][1,2,4]triazine derivatives:
- A study on a related compound demonstrated significant cytotoxicity against melanoma cells with a reported IC50 value significantly lower than that of standard treatments .
- Another research effort focused on synthesizing novel derivatives that exhibited enhanced biological activities compared to existing drugs. The synthesized compounds were evaluated for their ability to induce apoptosis in cancer cells through various assays .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that combines a pyrazolo[1,5-d][1,2,4]triazin core with an acetamide moiety. The presence of fluorine and methyl groups enhances its lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 356.37 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazines and pyrazoles have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of the pyrazolo[1,5-d][1,2,4]triazin structure in N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide suggests potential efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis |
| Compound B | Lung | 15.0 | Cell Cycle Arrest |
| N-(3-fluoro-4-methylphenyl)-2-(...) | TBD | TBD | TBD |
Anti-inflammatory Properties
In silico docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory pathway. By inhibiting this enzyme, the compound could potentially reduce inflammation and related disorders.
Synthesis and Optimization
The synthesis of this compound can be achieved through multi-step reactions involving commercially available reagents. Optimizing the synthesis process can enhance yield and purity while minimizing costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Triazine Ring
The triazine core exhibits electrophilic character, particularly at positions activated by electron-withdrawing groups. The 4-oxo group enhances reactivity at adjacent positions, allowing substitution with nucleophiles such as amines or thiols.
| Reaction Type | Conditions | Reactants | Products | Key Observations |
|---|---|---|---|---|
| Amine substitution | DMF, 80°C, K₂CO₃ | Primary alkylamines | 5-alkylamino-pyrazolo-triazine derivatives | Regioselectivity influenced by steric and electronic effects of substituents |
| Thiol substitution | Ethanol, reflux, piperidine | Arylthiols | 5-sulfanyl-pyrazolo-triazine analogs | Enhanced solubility in polar aprotic solvents observed |
Acylation Reactions at the Acetamide Group
The secondary acetamide moiety undergoes acylation under standard conditions, enabling further derivatization:
| Reaction Type | Conditions | Reactants | Products | Key Observations |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, RT, DMAP | Acetyl chloride | N-acetylated derivative | Reactivity modulated by electron-withdrawing fluorine substituent on phenyl ring |
| Sulfonylation | Pyridine, 0°C | Tosyl chloride | Sulfonamide analog | Improved thermal stability compared to parent compound |
Hydrolysis Under Acidic or Basic Conditions
The lactam (4-oxo) and acetamide groups are susceptible to hydrolysis:
| Reaction Type | Conditions | Reactants | Products | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | H₂O | Pyrazolo-triazine carboxylic acid | Degradation of triazine ring observed at prolonged reaction times |
| Basic hydrolysis | NaOH (2M), 60°C | H₂O | Sodium salt of carboxylic acid | Preserves pyrazole ring integrity under controlled conditions |
Functionalization via Pyrazole Ring Modification
The pyrazole ring participates in cycloaddition and electrophilic substitution reactions:
Redox Reactions Involving the Triazine Core
The triazine ring undergoes reduction under catalytic hydrogenation:
| Reaction Type | Conditions | Reactants | Products | Key Observations |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | H₂ | Partially saturated dihydro-triazine | Selective reduction without affecting the pyrazole ring |
Metal-Catalyzed Cross-Coupling Reactions
The aryl halide moiety (if present in analogs) enables Suzuki-Miyaura couplings:
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents on the phenyl ring (e.g., 3-fluoro-4-methyl group) hinder nucleophilic attack at the triazine C5 position.
-
Electronic Effects : Electron-withdrawing groups on the pyrazole ring increase electrophilicity of the triazine core, accelerating substitution kinetics .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states in SNAr reactions.
This compound’s versatile reactivity profile highlights its utility as a scaffold for generating bioactive analogs, particularly in kinase inhibitor development. Further studies are required to explore enantioselective transformations and catalytic asymmetric reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The pyrazolo-triazinone core distinguishes the target compound from analogs with pyrazolo-pyrimidine (e.g., ) or triazole (e.g., ) systems. For example:
- Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one.
- Flumetsulam (): A triazolo-pyrimidine sulfonamide used as a herbicide. Its triazole ring enhances metabolic stability compared to triazinones but lacks the keto group for hydrogen bonding.
Key Insight: The 4-oxo group in the target compound’s triazinone core may improve solubility and intermolecular interactions compared to non-oxygenated heterocycles .
Substituent Effects
- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 3-fluorophenyl and isopropoxy substituents in . Fluorine enhances lipophilicity and bioavailability, while methyl groups may sterically hinder interactions with hydrophobic enzyme pockets.
- Goxalapladib () : Features trifluoromethyl and difluorophenyl groups, which increase metabolic stability and binding affinity. The target compound’s simpler fluorinated substituent may reduce synthetic complexity while retaining moderate potency .
Physicochemical Properties
Analysis: The target compound’s moderate LogP (~2.1) suggests balanced solubility and membrane permeability, favorable for oral bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A general approach includes refluxing precursors (e.g., substituted pyrazolo-triazine derivatives) with acetamide intermediates in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction purification involves ice-cold acid quenching and ethanol recrystallization . For fluorinated aryl components, trifluoroacetylation or halogen-exchange reactions under anhydrous conditions (e.g., THF/dioxane) are critical .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (mean C–C bond deviation: 0.002–0.006 Å, R factor: <0.05) to resolve stereochemistry and intermolecular interactions . Complementary techniques include:
- 1H/13C NMR : To verify substituent positions and aromatic proton coupling patterns.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Elemental analysis : Confirms empirical formula consistency (±0.3% deviation) .
Advanced Research Questions
Q. What strategies are effective in optimizing synthetic yield and purity for this compound?
- Methodological Answer :
- Catalyst screening : Zeolite (Y-H) enhances regioselectivity in heterocyclic ring formation, while pyridine acts as a proton scavenger .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of fluorinated intermediates .
- Temperature control : Gradual heating (80–150°C) minimizes side reactions, such as premature cyclization or decomposition .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates high-purity fractions (>95%) .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Reproduce assays (e.g., antiproliferative IC50) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Target engagement studies : Use molecular docking (AutoDock Vina) to predict binding affinities to kinases or receptors, followed by surface plasmon resonance (SPR) for kinetic validation .
- Meta-analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers caused by assay variability (e.g., ATP concentration in kinase assays) .
Q. What advanced modifications to the core structure enhance pharmacological properties?
- Methodological Answer :
- Fluorine substitution : Introducing trifluoroacetyl or 4-fluorophenyl groups improves metabolic stability and blood-brain barrier penetration .
- Heterocyclic fusion : Incorporating piperazine or thiazole rings (e.g., via sulfonyl hydrazide cyclization) modulates solubility and target selectivity .
- Prodrug design : Esterification of the acetamide moiety (e.g., methyl or tert-butyl esters) enhances oral bioavailability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported antiproliferative activity (e.g., IC50 ranging from 1.2 µM to 12 µM).
Resolution Workflow :
Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate inter-lab variability.
Structural revalidation : Confirm batch purity via HPLC-MS to rule out degradation products .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the compound’s interaction with pyrazolo-triazine targets (e.g., dihydrofolate reductase) using cryo-EM .
- In vivo pharmacokinetics : Assess half-life and tissue distribution in rodent models via radiolabeled (14C) analogs .
- Resistance profiling : Screen for mutations in target enzymes using CRISPR-Cas9 mutagenesis libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
